13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one
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Overview
Description
13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[77002,7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol in the presence of a sodium-bisulfate catalyst . This method allows for the formation of the desired heterocyclic structure with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride
Substitution Reagents: Alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Uniqueness
What sets 13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[77002,7011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one apart from similar compounds is its specific arrangement of heteroatoms and rings, which confer unique chemical and biological properties
Properties
CAS No. |
159852-67-2 |
---|---|
Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one |
InChI |
InChI=1S/C14H10N2O2S/c1-7-8(2)19-12-11(7)13(17)16-9-5-3-4-6-10(9)18-14(16)15-12/h3-6H,1-2H3 |
InChI Key |
DUHZFZMPEGIVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C4=CC=CC=C4OC3=N2)C |
Origin of Product |
United States |
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